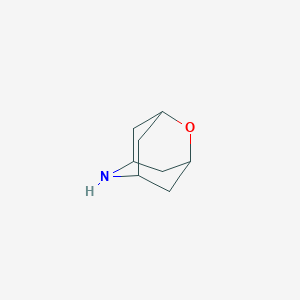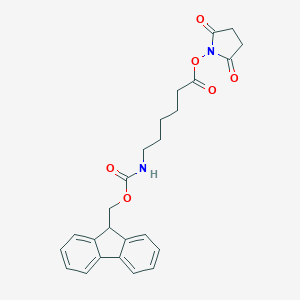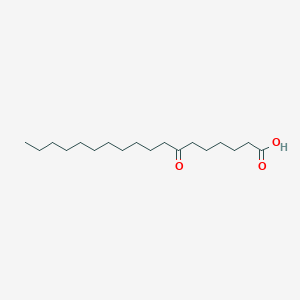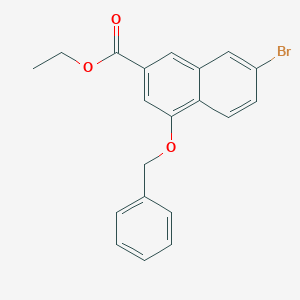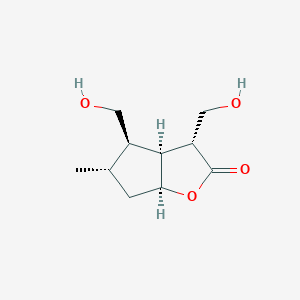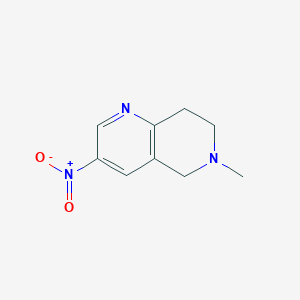
2-Hydroxy1-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy1-methoxynaphthalene, also known as 1-methoxynaphthalen-2-ol, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol .
Synthesis Analysis
The synthesis of 2-Hydroxy1-methoxynaphthalene involves several organic reactions. For instance, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . Another synthetic approach involves the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy1-methoxynaphthalene is characterized by a naphthalene core with a methoxy group at the 1-position and a hydroxy group at the 2-position . The most stable conformation of the molecule was found after a careful potential energy surfaces study .
Chemical Reactions Analysis
2-Hydroxy1-methoxynaphthalene participates in various chemical reactions. For instance, it is involved in the hydrogen-abstraction–C2H2-addition (HACA) pathway, which is one of the most important pathways leading to the formation of naphthalene . It also plays a role in direct-type hydroxymethylation reactions and Mukaiyama-type hydroxymethylation reactions .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
2-Methoxynaphthalene is an important intermediate in the production of various compounds. Its O-methylation using dimethyl carbonate as a green agent has been studied for the synthesis of naproxen, a non-steroidal anti-inflammatory drug. Research indicates that catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica exhibit high activity and selectivity toward 2-methoxynaphthalene, demonstrating a sustainable approach to its production (Yadav & Salunke, 2013).
Shape-Selective Acylation
The shape-selective acylation of 2-methoxynaphthalene has been explored over various catalysts, including zeolites, to produce acetylated derivatives. This process is crucial for obtaining specific isomers used in further chemical syntheses. For instance, the use of polymorph C of Beta (ITQ-17) zeolite has shown high selectivity for 2-acetylmethoxynaphthalene due to its unique diffusivity properties (Botella et al., 2003).
Enzymatic Hydroxylation
The aromatic C–H bond hydroxylation of 1-methoxynaphthalene, a closely related compound, demonstrates the biocatalytic potential for functionalizing naphthalene derivatives. Using cytochrome P450BSβ, researchers have developed a facile colorimetric assay for monitoring hydroxylation activities, paving the way for efficient and selective enzyme-catalyzed transformations of methoxynaphthalenes (Shoji et al., 2010).
Conducting Polymer Research
Poly(2-methoxynaphthalene) (P2MN) research focuses on its electrical and optical properties as a fused ring organic semiconductor. Spectroelectrochemical studies have revealed the nature of charge carriers in both p- and n-doped P2MN, showcasing its ambipolar conductivity, which is rare among organic conducting polymers. This highlights its potential in electronic and optoelectronic applications (Meana-Esteban et al., 2014).
Photolithography Applications
The dimer system of 2-methoxynaphthalene has been investigated as a sequential two-photon photoacid generator for double exposure lithography. This novel application suggests the compound's utility in advanced lithographic techniques where linear behavior of conventional resist materials is a limitation, offering a path toward the development of reversible nonlinear responsive materials for photolithography (O'Connor et al., 2008).
Zukünftige Richtungen
While specific future directions for 2-Hydroxy1-methoxynaphthalene are not mentioned in the search results, it’s worth noting that naphthalene-based compounds hold great potential in various fields, including medical treatments and cell-based therapies . Furthermore, the development of efficient synthetic strategies for producing these compounds is a significant area of research .
Eigenschaften
IUPAC Name |
1-methoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQCQPJRMITAJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451646 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxynaphthalen-2-ol | |
CAS RN |
18515-10-1 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




